molecular formula C12H14N2O4 B016661 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol CAS No. 80840-09-1

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Cat. No.: B016661
CAS No.: 80840-09-1
M. Wt: 250.25 g/mol
InChI Key: JNOHSLKLTQNYAD-UHFFFAOYSA-N
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Description

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is an organic compound that features a quinoxaline moiety attached to a butanetetrol backbone Quinoxaline is a fused heterocyclic system consisting of a benzene ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. A common method includes the use of microwave-induced iodine-catalyzed reactions, which provide a rapid and efficient route to quinoxaline derivatives . The reaction conditions often involve the use of ethanol as a solvent and iodine as a catalyst, with the reaction mixture being heated under microwave irradiation.

Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxalines.

Scientific Research Applications

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access . They may also interact with DNA, leading to the disruption of cellular processes in cancer cells.

Comparison with Similar Compounds

Comparison: 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is unique due to its butanetetrol backbone, which provides additional hydroxyl groups that can participate in hydrogen bonding and other interactions. This structural feature distinguishes it from other quinoxaline derivatives, potentially enhancing its solubility and reactivity.

Properties

IUPAC Name

1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHSLKLTQNYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293583
Record name 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80840-09-1
Record name 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 90835
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Record name 80840-09-1
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Record name 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol
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Record name 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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